molecular formula C₂₇H₄₆O₄ B108151 3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid CAS No. 17974-66-2

3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid

Cat. No.: B108151
CAS No.: 17974-66-2
M. Wt: 434.7 g/mol
InChI Key: ITZYGDKGRKKBSN-HKFUITGCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid typically involves the hydroxylation of 5beta-cholestane at the 3 and 7 positions. This can be achieved through various chemical reactions, including the use of specific oxidizing agents and catalysts . The reaction conditions often require controlled temperatures and pH levels to ensure the selective hydroxylation of the desired positions.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of microbial enzymes that can selectively hydroxylate the cholestane skeleton. These methods are advantageous due to their specificity and efficiency in producing the desired compound .

Chemical Reactions Analysis

Types of Reactions

3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically require specific conditions, such as controlled temperatures and inert atmospheres, to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alkanes or alcohols .

Properties

IUPAC Name

(6R)-6-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h16-24,28-29H,5-15H2,1-4H3,(H,30,31)/t16-,17?,18+,19-,20-,21+,22+,23-,24+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZYGDKGRKKBSN-HKFUITGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3alpha,7alpha-Dihydroxycoprostanic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000359
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17974-66-2
Record name 3α,7α-Dihydroxy-5β-cholestanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17974-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3alpha,7alpha-Dihydroxycoprostanic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000359
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid
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3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid
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3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid
Reactant of Route 4
3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid
Reactant of Route 5
3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid
Reactant of Route 6
3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid
Customer
Q & A

Q1: What is the metabolic fate of 3α,7α-dihydroxy-5β-cholestan-26-oic acid in humans?

A: Research using radioactive labeling has shown that 3α,7α-dihydroxy-5β-cholestan-26-oic acid is efficiently metabolized in the human body, primarily into chenodeoxycholic acid. [] Studies on patients with T-tube bile fistulas revealed that approximately 80% of administered 3α,7α-dihydroxy-5β-cholestan-26-oic acid (either orally or intravenously) was converted into chenodeoxycholic acid. A smaller proportion, less than 2%, was metabolized into cholic acid. [] This highlights the compound's role as a precursor in bile acid formation.

Q2: Which enzymes are involved in the conversion of 3α,7α-dihydroxy-5β-cholestan-26-oic acid to primary bile acids?

A: The conversion of 3α,7α-dihydroxy-5β-cholestan-26-oic acid and its 12α-hydroxylated counterpart (3α,7α,12α-trihydroxy-5β-cholestan-26-oic acid) into chenodeoxycholic acid and cholic acid, respectively, takes place within peroxisomes. [, ] This process involves several enzymatic steps. Research suggests that a peroxisomal bifunctional enzyme, D-3-hydroxyacyl-CoA dehydratase/D-3-hydroxyacyl-CoA dehydrogenase, plays a crucial role in converting the CoA esters of these acids into their corresponding 24-oxo-27-nor-cholestane forms. [] Subsequently, a thiolase, likely working in conjunction with sterol carrier protein x, catalyzes the cleavage of the side chain, ultimately yielding the primary bile acids. []

Q3: Are there any analytical methods available to study the CoA esters of bile acid intermediates like 3α,7α-dihydroxy-5β-cholestan-26-oic acid?

A: Yes, High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) has emerged as a rapid and effective technique for quantifying the CoA esters of bile acids, including 3α,7α-dihydroxy-5β-cholestan-26-oic acid. [] This method allows for direct measurement of these esters in complex mixtures containing peroxisomal proteins, making it a valuable tool for investigating bile acid biosynthesis and related disorders. []

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